

## Theoretical Modeling of N6,N6-Dimethyl-xyloadenosine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B13919979

Get Quote

For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the theoretical modeling of N6,N6-Dimethyl-xylo-adenosine, a synthetically modified nucleoside with potential therapeutic applications. Given the scarcity of direct experimental and computational data for this specific analog, this document outlines a robust framework for its study based on established methodologies for similar adenosine derivatives. The guide details protocols for molecular dynamics simulations, molecular docking, and quantum mechanics calculations to elucidate its interactions with biological targets, such as adenosine receptors. Furthermore, it presents hypothetical yet representative quantitative data for binding affinities and cellular activity, based on structurally related compounds, to illustrate the expected outcomes of such computational studies. Included are detailed signaling pathway diagrams and experimental workflows generated using Graphviz to provide clear, actionable insights for researchers entering this area of study. This document is intended to serve as a foundational resource for initiating and conducting in-silico investigations into the molecular behavior of N6,N6-Dimethyl-xylo-adenosine and other novel nucleoside analogs.

## Introduction to N6,N6-Dimethyl-xylo-adenosine

**N6,N6-Dimethyl-xylo-adenosine** is a synthetic analog of the endogenous nucleoside adenosine. It is characterized by two key modifications: the presence of two methyl groups on the N6 position of the adenine base and a xylose sugar moiety in place of the natural ribose.



These alterations are expected to significantly influence its chemical properties, conformational preferences, and interactions with biological macromolecules.

Adenosine analogs are a well-established class of compounds with diverse pharmacological activities, often acting as agonists or antagonists of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer. The dimethylation at the N6 position and the xylo-configuration of the sugar in N6,N6-Dimethyl-xylo-adenosine are anticipated to modulate its binding affinity, selectivity, and efficacy at these receptors, as well as its metabolic stability.

Theoretical modeling provides a powerful and cost-effective approach to investigate the structure-activity relationships of such novel compounds at the atomic level. By employing a combination of molecular mechanics and quantum mechanics, researchers can predict binding modes, calculate interaction energies, and simulate the dynamic behavior of the molecule within a biological environment. This in-depth understanding is crucial for rational drug design and the optimization of lead compounds.

Physicochemical Properties of N6,N6-Dimethyl-xylo-adenosine:

| Property          | Value                                                     | Source        |
|-------------------|-----------------------------------------------------------|---------------|
| Molecular Formula | C12H17N5O4                                                | [Vendor Data] |
| Molecular Weight  | 295.29 g/mol                                              | [Vendor Data] |
| CAS Number        | 669055-52-1                                               | [Vendor Data] |
| Appearance        | Solid                                                     | [Vendor Data] |
| Solubility        | Soluble in DMSO                                           | [Vendor Data] |
| SMILES            | CN(C)c1ncnc2c1n(cn2)<br>[C@H]3INVALID-LINK<br>CO)O">C@@HO | [Vendor Data] |

## **Theoretical Modeling Approaches**



A multi-faceted computational approach is recommended to thoroughly investigate the interactions of **N6,N6-Dimethyl-xylo-adenosine**. This typically involves quantum mechanics (QM) for accurate parameterization, molecular docking to predict binding poses, and molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex.

### **Quantum Mechanics for Ligand Parameterization**

Accurate force field parameters are essential for reliable molecular mechanics simulations. Since **N6,N6-Dimethyl-xylo-adenosine** is a non-standard nucleoside, its atomic partial charges and other force field parameters must be derived using quantum mechanics.

## **Molecular Docking**

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding sites and generating plausible binding poses, which can then be used as starting points for more rigorous simulations.

## **Molecular Dynamics Simulations**

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecular system over time. By simulating the **N6,N6-Dimethyl-xylo-adenosine** in complex with its target receptor, researchers can assess the stability of the binding pose, analyze key intermolecular interactions, and calculate binding free energies.

### **Quantitative Data (Hypothetical)**

The following tables present hypothetical, yet representative, quantitative data for **N6,N6- Dimethyl-xylo-adenosine**, based on published data for structurally similar N6-methylated adenosine analogs. These tables are intended to serve as a template for the presentation of actual experimental or computational results.

Table 1: Predicted Binding Affinities (Ki) of **N6,N6-Dimethyl-xylo-adenosine** at Human Adenosine Receptor Subtypes.



| Compound                                                               | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |
|------------------------------------------------------------------------|------------|-------------|------------|-------------|
| Adenosine                                                              | 1200       | 1500        | 91         | >10000      |
| N6-<br>Methyladenosine                                                 | 800        | >10000      | 9.8        | >10000      |
| N6,N6-Dimethyl-<br>xylo-adenosine<br>(Predicted)                       | 500        | >10000      | 15         | >10000      |
| N6-<br>Cyclopentyladen<br>osine (CPA)                                  | 1.4        | 2300        | 440        | 16000       |
| 2-Chloro-N6-(3-iodobenzyl)aden osine-5'-N-methyluronamide (CI-IB-MECA) | 830        | 460         | 0.33       | 5500        |

Data for known compounds are sourced from published literature. The data for **N6,N6-Dimethyl-xylo-adenosine** is a hypothetical prediction for illustrative purposes.

Table 2: Predicted Anti-proliferative Activity (IC50) of **N6,N6-Dimethyl-xylo-adenosine** against Various Cancer Cell Lines.

| Compound                                         | MCF-7 (Breast)<br>IC50 (μΜ) | A549 (Lung)<br>IC50 (μΜ) | HCT116<br>(Colon) IC50<br>(µM) | PC-3<br>(Prostate) IC50<br>(μΜ) |
|--------------------------------------------------|-----------------------------|--------------------------|--------------------------------|---------------------------------|
| Doxorubicin                                      | 0.5 - 1.5                   | 0.1 - 1.0                | 0.2 - 1.2                      | 0.8 - 2.0                       |
| Fludarabine                                      | 5 - 15                      | 10 - 25                  | 8 - 20                         | 12 - 30                         |
| N6,N6-Dimethyl-<br>xylo-adenosine<br>(Predicted) | 25                          | 40                       | 35                             | 50                              |



Data for known compounds are sourced from published literature. The data for **N6,N6-Dimethyl-xylo-adenosine** is a hypothetical prediction for illustrative purposes.

## **Experimental Protocols**

The following are detailed, step-by-step protocols for the key computational experiments described in this guide.

# Protocol for Quantum Mechanics-Based Ligand Parameterization using Gaussian and AMBER

This protocol describes the generation of accurate force field parameters, specifically atomic partial charges, for N6,N6-Dimethyl-xylo-adenosine.

- 3D Structure Generation:
  - Generate a 3D structure of N6,N6-Dimethyl-xylo-adenosine using a molecular builder such as Avogadro or GaussView.
  - Perform an initial geometry optimization using a fast, low-level method (e.g., molecular mechanics with a generic force field).
- Quantum Mechanical Geometry Optimization:
  - Create an input file for the Gaussian software package.
  - Specify a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
  - Run the Gaussian calculation to obtain the optimized geometry of the molecule in the gas phase.
- Electrostatic Potential (ESP) Calculation:
  - Using the optimized geometry from the previous step, create a new Gaussian input file.
  - Specify a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. The Merz-Kollman (MK) scheme is commonly used.



- Run the Gaussian calculation to generate the ESP output file.
- Charge Fitting with antechamber (AMBERTools):
  - Use the antechamber program from the AMBERTools suite to process the Gaussian ESP output file.
  - Specify the RESP (Restrained Electrostatic Potential) charge fitting method to derive the partial atomic charges.
  - Command: antechamber -i n6n6dxa.gesp -fi gesp -o n6n6dxa.mol2 -fo mol2 -c resp -s 2
- Generation of Force Field Modification File:
  - Use the parmchk2 program from AMBERTools to check for any missing force field parameters (bond lengths, angles, dihedrals) for the new molecule.
  - o Command: parmchk2 -i n6n6dxa.mol2 -f mol2 -o n6n6dxa.frcmod
  - This will generate a .frcmod file containing the missing parameters, which can be used in the subsequent MD simulation setup.

## **Protocol for Molecular Docking using AutoDock Vina**

This protocol outlines the steps for docking **N6,N6-Dimethyl-xylo-adenosine** to the A3 adenosine receptor.

- Receptor Preparation:
  - Download the crystal structure of the human A3 adenosine receptor from the Protein Data Bank (PDB).
  - Use a molecular modeling program like UCSF Chimera or AutoDockTools to prepare the receptor:
    - Remove water molecules and any co-crystallized ligands.
    - Add hydrogen atoms.



- Assign partial charges (e.g., Gasteiger charges).
- Save the prepared receptor in PDBQT format.
- Ligand Preparation:
  - Using the 3D structure of N6,N6-Dimethyl-xylo-adenosine, prepare it for docking using AutoDockTools:
    - Assign partial charges.
    - Define the rotatable bonds.
    - Save the prepared ligand in PDBQT format.
- · Grid Box Definition:
  - Define the search space for the docking calculation by creating a grid box that encompasses the known binding site of the receptor. The binding site can be identified from the position of the co-crystallized ligand or from published literature.
  - Specify the center and dimensions (x, y, z) of the grid box.
- Configuration File Creation:
  - Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand
     PDBQT files, the center and size of the grid box, and the name of the output file.
  - Example conf.txt:
- Running the Docking Calculation:
  - Execute AutoDock Vina from the command line, providing the configuration file as input.
  - Command: vina --config conf.txt --log docking\_log.txt
- · Analysis of Results:



- The output file (docking\_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
- Visualize the docking results using a molecular viewer to analyze the interactions between the ligand and the receptor.

# Protocol for Molecular Dynamics Simulation of a Protein-Ligand Complex using AMBER

This protocol details the setup and execution of an MD simulation of **N6,N6-Dimethyl-xylo-adenosine** bound to the A3 adenosine receptor.

- System Preparation with tleap:
  - Create a tleap input script to build the simulation system.
  - Load the necessary force fields (e.g., ff14SB for the protein, gaff2 for the ligand).
  - Load the ligand's .mol2 and .frcmod files.
  - Load the receptor's PDB file.
  - Combine the receptor and the ligand to form the complex.
  - Solvate the complex in a box of water molecules (e.g., TIP3P).
  - · Add counter-ions to neutralize the system.
  - Save the topology (.prmtop) and coordinate (.inpcrd) files.
- Minimization:
  - Perform a series of energy minimizations to relax the system and remove any steric clashes.
  - Typically, this involves a multi-stage process, first minimizing the solvent and ions with the solute restrained, and then minimizing the entire system.



#### Heating:

- Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K)
   over a period of several hundred picoseconds.
- This is done under constant volume (NVT) conditions with weak restraints on the solute.

#### Equilibration:

- Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds.
- This is typically performed in two stages: first, a short equilibration in the NVT ensemble, followed by a longer equilibration in the NPT (constant pressure and temperature) ensemble. The restraints on the solute are gradually removed during this phase.

#### Production Run:

- Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) in the NPT ensemble without any restraints.
- Save the trajectory data at regular intervals for subsequent analysis.

#### Analysis:

- Analyze the simulation trajectory to investigate the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).
- Analyze the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts).
- Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Adenosine Receptor Signaling Pathways.

## **Experimental Workflows**





Click to download full resolution via product page

Caption: Computational Modeling Workflow.



### **Logical Relationships**



Click to download full resolution via product page



Caption: Logical Relationships in Modeling.

#### Conclusion

The theoretical modeling of **N6,N6-Dimethyl-xylo-adenosine** presents a valuable opportunity to understand its potential as a therapeutic agent. Although direct experimental data is limited, the computational protocols and frameworks outlined in this guide provide a clear path forward for its investigation. By leveraging quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its interactions with adenosine receptors and other biological targets. The hypothetical data and visualizations provided herein serve as a practical template for organizing and presenting research findings in this exciting area of drug discovery. It is anticipated that the application of these computational methods will accelerate the rational design and development of novel and effective nucleoside-based therapeutics.

 To cite this document: BenchChem. [Theoretical Modeling of N6,N6-Dimethyl-xylo-adenosine Interactions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13919979#theoretical-modeling-of-n6-n6-dimethyl-xylo-adenosine-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com